N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide
Description
N-[1-(1-Benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is a synthetic small molecule characterized by a benzimidazole core substituted with a benzyl group at the N1 position, a methylsulfanyl (SCH₃)-containing propyl chain at the C2 position, and a 4-methoxybenzamide moiety. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the 4-methoxybenzamide moiety could contribute to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C26H27N3O2S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H27N3O2S/c1-31-21-14-12-20(13-15-21)26(30)28-23(16-17-32-2)25-27-22-10-6-7-11-24(22)29(25)18-19-8-4-3-5-9-19/h3-15,23H,16-18H2,1-2H3,(H,28,30) |
InChI Key |
ZUYBAFBQZTUBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, especially at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide. For instance, derivatives of benzimidazole have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.
In a study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial activity:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
These findings indicate that modifications to the benzimidazole structure can enhance antimicrobial potency, making these compounds promising candidates for further development as antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against human colorectal carcinoma cell lines (HCT116). In comparative studies, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency .
The following table provides an overview of anticancer activities against HCT116:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU |
These results suggest that compounds derived from benzimidazole frameworks may serve as effective anticancer agents due to their ability to inhibit cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzimidazole core allows it to interact with nucleotides and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide with structurally related compounds from the literature:
¹Calculated based on molecular formula (C₂₇H₂₈N₄O₂S); ²Estimated from molecular formula (C₂₃H₂₈N₆OS₂).
Key Observations:
Core Heterocycle Variations: The target compound’s benzimidazole core differentiates it from indole- or thiadiazole-based analogs (e.g., ). Benzimidazoles are often associated with kinase or protease inhibition, whereas thiadiazoles may exhibit antiviral properties .
Methylsulfanyl Propyl Chain :
- This group is shared with compounds in , and 12. Its presence correlates with increased lipophilicity (ClogP ~3.5), which may improve cellular uptake but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide is a complex organic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H27N3O2S
- Molecular Weight : 445.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on K562 Cells
A study investigated the cytotoxic effects of benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated:
- Cytotoxicity : Significant reduction in cell viability was observed with increasing concentrations of the compounds.
- Apoptosis Induction : Flow cytometry revealed increased caspase3/7 activity, indicating the induction of apoptosis.
- Mechanism : The compounds affected P-glycoprotein activity, enhancing the therapeutic efficacy against resistant cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
Antimicrobial and Antiviral Properties
Benzimidazole derivatives are also known for their antimicrobial and antiviral activities. Preliminary studies suggest that this compound may exhibit:
- Broad-Spectrum Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Activity : Potential inhibition of viral replication in vitro.
Data Summary Table
Q & A
Q. Advanced Purification
- Normal-phase silica gel chromatography : Separates polar byproducts (e.g., unreacted benzimidazole precursors) using gradients of ethyl acetate in hexane .
- Reverse-phase HPLC : C18 columns with acetonitrile/water (70:30) resolve stereoisomers and sulfoxide oxidation products .
- Crystallization optimization : Add seed crystals during cooling to enhance polymorph selectivity (e.g., Form I vs. Form II) .
How can conflicting bioactivity data from different studies on this compound be reconciled?
Data Reconciliation Strategies
Contradictions may stem from:
- Impurity profiles : LC-MS analysis detects trace intermediates (e.g., des-methylsulfanyl analogs) that interfere with assays .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) impacts solubility and protein binding. Standardize using HEPES buffer (pH 7.2) .
- Target selectivity : Use CRISPR-engineered cell lines to isolate off-target effects (e.g., kinase inhibition vs. GPCR modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
